1-[2-methyl-1-(thiophen-2-yl)cyclopropyl]methanamine hydrochloride, Mixture of diastereomers
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-methyl-1-(thiophen-2-yl)cyclopropyl]methanamine hydrochloride is a chemical compound that belongs to the class of thiophene derivatives. Thiophene is a heterocyclic aromatic compound similar to benzene but with a sulfur atom replacing one of the carbon atoms in the ring. This compound is a mixture of diastereomers, meaning it contains multiple stereoisomers that are not mirror images of each other.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-methyl-1-(thiophen-2-yl)cyclopropyl]methanamine hydrochloride typically involves the following steps:
Formation of the thiophene ring: This can be achieved through the Gewald reaction, which involves the condensation of α-keto acids with thiourea.
Introduction of the cyclopropyl group: The cyclopropyl group can be introduced via cyclopropanation reactions, such as the Simmons-Smith reaction.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, and the reaction conditions optimized for higher yields and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and safety of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed to reduce the sulfur atom or other functional groups present in the molecule.
Substitution: Substitution reactions can occur at various positions on the thiophene ring, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution pattern.
Major Products Formed:
Sulfoxides and Sulfones: Resulting from the oxidation of the sulfur atom.
Reduced Derivatives: Resulting from the reduction of the sulfur atom or other functional groups.
Substituted Thiophenes: Resulting from substitution reactions at different positions on the thiophene ring.
Scientific Research Applications
Chemistry: This compound is used in the synthesis of more complex molecules and as a building block in organic synthesis.
Biology: Thiophene derivatives are known to exhibit various biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore the potential therapeutic applications of thiophene derivatives in treating various diseases.
Industry: Thiophene derivatives are used in the production of dyes, pharmaceuticals, and agrochemicals.
Mechanism of Action
The exact mechanism of action of 1-[2-methyl-1-(thiophen-2-yl)cyclopropyl]methanamine hydrochloride is not well-documented. thiophene derivatives generally interact with biological targets through their sulfur atom, which can form strong bonds with metal ions and other molecules. The specific molecular targets and pathways involved would depend on the biological context and the specific derivatives being studied.
Comparison with Similar Compounds
Methiopropamine: Structurally similar to methamphetamine, methiopropamine is another thiophene derivative with potential psychotropic effects.
1-Methyl-2-thiophen-2-yl-ethylamine: Another thiophene derivative with similar applications in medicinal chemistry.
Thiopropamine: Similar to methiopropamine, thiopropamine is metabolized into active compounds with potential biological effects.
Uniqueness: 1-[2-methyl-1-(thiophen-2-yl)cyclopropyl]methanamine hydrochloride is unique due to its cyclopropyl group, which is not commonly found in other thiophene derivatives. This structural feature may contribute to its distinct chemical and biological properties.
Properties
CAS No. |
2758006-28-7 |
---|---|
Molecular Formula |
C9H14ClNS |
Molecular Weight |
203.7 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.